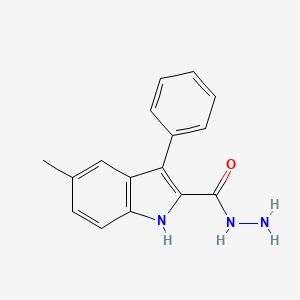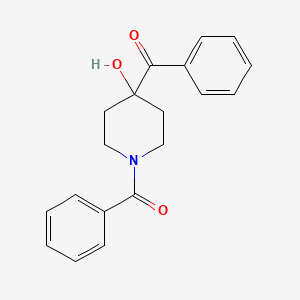![molecular formula C6H14O2S B14329351 1-[(Propan-2-yl)oxy]-3-sulfanylpropan-2-ol CAS No. 111532-31-1](/img/structure/B14329351.png)
1-[(Propan-2-yl)oxy]-3-sulfanylpropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Propan-2-yl)oxy]-3-sulfanylpropan-2-ol is a chemical compound with a unique structure that includes both an isopropyl ether and a thiol group. This combination of functional groups makes it an interesting subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Propan-2-yl)oxy]-3-sulfanylpropan-2-ol typically involves the reaction of 3-chloropropan-1-ol with isopropyl alcohol in the presence of a base to form the ether linkage
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[(Propan-2-yl)oxy]-3-sulfanylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form alcohols or other reduced sulfur species.
Substitution: The ether and thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium hydrosulfide or alkyl halides can be employed.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols, reduced sulfur species.
Substitution: Various substituted ethers and thiols.
Scientific Research Applications
1-[(Propan-2-yl)oxy]-3-sulfanylpropan-2-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its thiol group, which can interact with proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including antioxidant and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[(Propan-2-yl)oxy]-3-sulfanylpropan-2-ol involves its interaction with molecular targets through its thiol group. This group can form covalent bonds with cysteine residues in proteins, affecting their function and activity. The ether group may also contribute to its solubility and reactivity.
Comparison with Similar Compounds
Similar Compounds
1-[(Propan-2-yl)oxy]propan-2-ol: Lacks the thiol group, making it less reactive in certain biochemical applications.
3-Mercapto-1-propanol: Contains a thiol group but lacks the ether linkage, affecting its solubility and reactivity.
2-Mercaptoethanol: A smaller molecule with similar thiol reactivity but different physical properties.
Uniqueness
1-[(Propan-2-yl)oxy]-3-sulfanylpropan-2-ol is unique due to the combination of an ether and a thiol group in the same molecule. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile compound for various applications.
Properties
CAS No. |
111532-31-1 |
|---|---|
Molecular Formula |
C6H14O2S |
Molecular Weight |
150.24 g/mol |
IUPAC Name |
1-propan-2-yloxy-3-sulfanylpropan-2-ol |
InChI |
InChI=1S/C6H14O2S/c1-5(2)8-3-6(7)4-9/h5-7,9H,3-4H2,1-2H3 |
InChI Key |
HYUCBECUJARJLP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCC(CS)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[(E)-3-[3,4-di(propan-2-yl)phenyl]-3-oxoprop-1-enyl]benzoic acid](/img/structure/B14329297.png)




phosphoryl}oxy)benzoate](/img/structure/B14329330.png)

![({[4,6-Bis(methylamino)-1,3,5-triazin-2-yl]methyl}amino)methanol](/img/structure/B14329335.png)
![Urea, N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thien-2-yl)-N'-phenyl-](/img/structure/B14329338.png)
![2-(5-chlorobenzo[d]isoxazol-3-yl)-N-(2-phenylpropan-2-yl)acetamide](/img/structure/B14329344.png)
![3-[4-(Dimethylamino)phenoxy]propanenitrile](/img/structure/B14329353.png)
